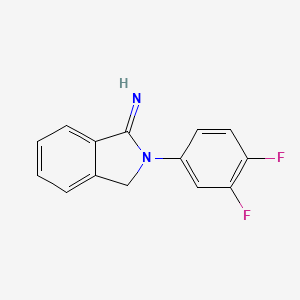
2-(3,4-difluorophenyl)-3H-isoindol-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-difluorophenyl)-3H-isoindol-1-imine” is a derivative of isoindoline, which is a type of heterocyclic compound. The “3,4-difluorophenyl” part suggests the presence of a phenyl (benzene) ring with fluorine atoms at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would consist of an isoindoline group (a benzene ring fused to a five-membered ring containing a nitrogen atom) with a 3,4-difluorophenyl group attached at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of fluorine atoms and a nitrogen-containing ring in this compound could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Autoxidation and Product Formation
2-(α-Iminobenzyl)benzophenones can be synthesized through the autoxidation of polysubstituted isoindoles, specifically 1,2,3,4,7-pentasubstituted isoindoles. This process results in various autoxidation products, depending on the substitution at the isoindole 2-position, including phenanthridine derivatives and 1-oxy-substituted 1H-isoindole derivatives (Ahmed, Kricka, & Vernon, 1975).
Radical Perfluoroalkylation
2-(3,4-difluorophenyl)-3H-isoindol-1-imine is involved in radical perfluoroalkylation, providing an approach to 2-alkylated indole-3-imines. This process is significant for creating compounds with enhanced reactivity for further chemical transformations and applications in fluorescence properties (Leifert et al., 2016).
C(sp2)-H Activation/Cycloimidoylation
The compound is also relevant in the field of palladium-catalyzed C(sp2)-H activation/cycloimidoylation, enabling the selective construction of cyclic imine products. This highlights its potential in synthesizing complex molecular structures with specific functional groups (Tang et al., 2018).
Lewis Acid Reactions
Research on tris(pentafluorophenyl)boron and its reactions with nitrogen-containing compounds, including imines, shows the formation of coordination adducts. This area explores the reactivity of such imines in creating new bonds and potential catalytic applications (Focante et al., 2006).
Organogel Formation
The synthesis and behavior of organogels mediated by hydrogen bonding and arene-perfluoroarene stacking interactions involve compounds like this compound. These materials demonstrate potential in smart materials and sensors due to their responsive nature to environmental stimuli (Wu et al., 2012).
Polymerization Catalysis
The use of fluorine-containing phenoxy-imine chelate ligands in titanium complexes for ethylene polymerization shows how variations in the ligand structure, including the introduction of fluorine atoms, influence the polymerization process and the properties of the resulting polymers (Mitani et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of 2-(3,4-Difluorophenyl)isoindolin-1-imine is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
These pathways play key roles in various neurological processes, including motor control, reward, and the reinforcement of behaviors .
Pharmacokinetics
In silico analysis suggests that isoindolines, in general, have favorable pharmacokinetic parameters
Result of Action
One isoindoline derivative was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(3,4-Difluorophenyl)isoindolin-1-imine may have potential therapeutic effects in neurological disorders such as Parkinson’s disease.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2/c15-12-6-5-10(7-13(12)16)18-8-9-3-1-2-4-11(9)14(18)17/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNAONYYXQWHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

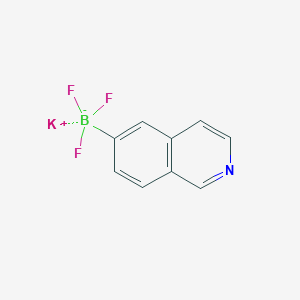
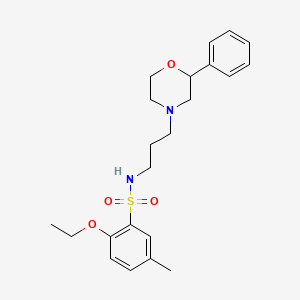
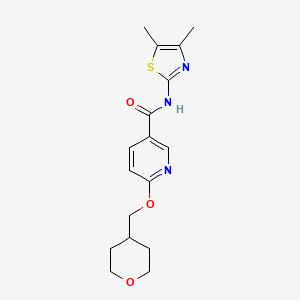
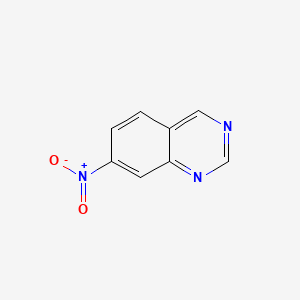
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)
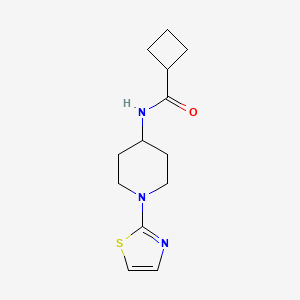
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)
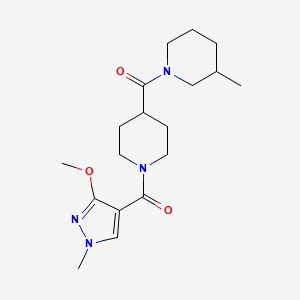
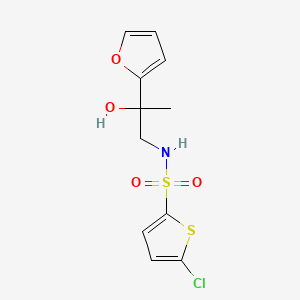
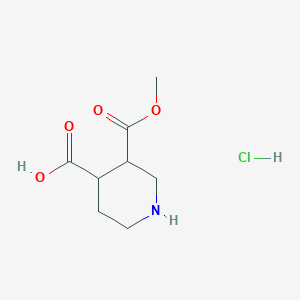

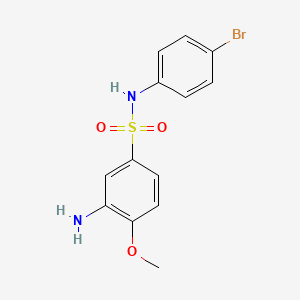
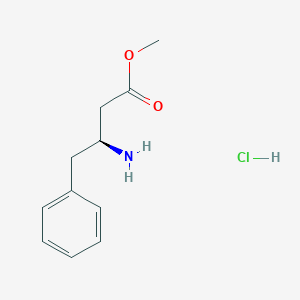
![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)